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Introduction: Targeting Protein Citrullination with F-
amidine

Protein citrullination, the post-translational conversion of an arginine residue to a citrulline, is a
critical enzymatic process that can profoundly alter a protein's structure and function.[1][2] This
reaction is catalyzed by a family of calcium-dependent enzymes known as Peptidylarginine
Deiminases (PADSs).[1][3] By converting a positively charged arginine to a neutral citrulline,
PAD enzymes can disrupt ionic bonds, leading to protein unfolding and changes in protein-
protein interactions.[1] While essential for normal physiological processes like skin
keratinization and gene regulation, aberrant PAD activity and the resulting hypercitrullination

are implicated in the pathogenesis of numerous human diseases, including autoimmune
disorders like rheumatoid arthritis and multiple sclerosis, as well as various cancers.[3][4][5]

F-amidine (N-a-benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide) is a potent, bioavailable,
and irreversible inhibitor of PAD enzymes, with a notable efficacy against PAD4.[6][7] Its design
IS based on the structure of benzoyl-L-arginine amide, a known PAD substrate.[8][9] F-amidine
acts as a mechanism-based inhibitor, where the fluoroacetamidine "warhead" covalently
modifies a critical cysteine residue (Cys645) in the enzyme's active site, leading to its
irreversible inactivation.[8][10][11] This specificity and potency make F-amidine an invaluable
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chemical probe for dissecting the cellular functions of PAD enzymes and for evaluating their
therapeutic potential as drug targets.[7][10]

This guide provides a comprehensive framework for designing and executing experiments

using F-amidine in cellular models. It offers field-proven insights into experimental choices,
detailed protocols for key assays, and guidance on data interpretation to ensure robust and
reproducible results.

Caption: Mechanism of PAD-catalyzed citrullination and its inhibition by F-amidine.

PART 1: CORE PRINCIPLES OF EXPERIMENTAL
DESIGN

A well-designed experiment is crucial for obtaining meaningful data. The following principles
provide a self-validating framework for studying the effects of F-amidine.

Strategic Selection of Cellular Models

The choice of cell line is the foundation of your experiment. The primary consideration is the
expression of the target PAD isoforms.

o PAD Expression: Confirm the expression of PAD isoforms (particularly PAD2 and PADA4, the
most widely studied) in your chosen cell line via Western Blot, gPCR, or by consulting
literature or databases (e.g., the Human Protein Atlas). PAD4 is the only isoform with a
nuclear localization signal, making it a key player in histone modification and gene
regulation.[12]

o Disease Relevance: Select cell lines that are relevant to the biological question. For
instance:

o Cancer: HL-60 (promyelocytic leukemia), MCF7 (breast cancer), and HT-29 (colon cancer)
cells have been used to demonstrate the cytotoxic and differentiation-inducing effects of F-
amidine and its analog, Cl-amidine.[13]

o Inflammation/Angiogenesis: Human Umbilical Vein Endothelial Cells (HUVECSs) and
Human Microvascular Endothelial Cells (HMEC-1) are suitable models for studying the
role of PADs in angiogenesis.[14]
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o Immunology/NETosis: Primary human neutrophils or differentiated HL-60 cells are the gold
standard for studying Neutrophil Extracellular Trap (NET) formation, a process heavily
dependent on PAD4.[15][16]

F-amidine Preparation and Handling

Proper handling of small molecule inhibitors is critical for reproducibility.

o Reconstitution: F-amidine is typically dissolved in dimethyl sulfoxide (DMSO) to create a
high-concentration stock solution (e.g., 10-50 mM).[14] Aliquot the stock solution into single-
use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as per the
manufacturer's recommendation.

e Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock
solution in complete cell culture medium.[17]

» Vehicle Control: It is imperative to maintain a consistent final concentration of the solvent
(DMSO) across all experimental conditions, including the "vehicle control" wells. Typically,
the final DMSO concentration should not exceed 0.5%, and is often kept at or below 0.1% to

avoid solvent-induced cytotoxicity or off-target effects.

Establishing Optimal Treatment Parameters

The efficacy of F-amidine is dependent on both concentration and duration of exposure. These
parameters must be determined empirically for each cell line and assay.

o Dose-Response Analysis: Perform a dose-response experiment to identify the optimal
concentration range. This involves treating cells with a serial dilution of F-amidine. A
preliminary wide range (e.g., 0.1 pM to 200 pM) is recommended.[10][13] The primary goal is
to determine both the cytotoxic threshold (IC50) and the effective concentration for the
desired biological effect (EC50).

e Time-Course Analysis: The effects of F-amidine can be time-dependent. Conduct a time-
course experiment (e.g., 6, 12, 24, 48 hours) at a fixed, effective concentration to determine
the optimal treatment duration for observing the endpoint of interest.
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. Relevant Cell
Parameter Typical Range Purpose i Reference
Lines
To determine the
Cytotoxicity concentration HL-60, MCF7,
1-50uM ) [13]
(IC50) that kills 50% of HT-29
cells.
Histone To confirm target
o ) HMEC-1,
Citrullination 2-10puM engagement in [14]
HUVECs
Inhibition endothelial cells.
Induction of To study effects
) o ~1uM HL-60 [13]
Differentiation on cell fate.
o To assess in vivo
Inhibition of
target
p300-GRIP1 100 - 200 uM ) Cv-1 [8][10]
] engagementin a
Interaction
cellular context.
To block the
) formation of
NETosis 200 puM (CI- ) Human
o o Neutrophil ) [16][18]
Inhibition amidine) Neutrophils

Extracellular

Traps.

Table 1: Exemplar Concentration Ranges for F-amidine and Analogs in Cellular Assays.
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Caption: Workflow for establishing optimal F-amidine treatment parameters.

PART 2: KEY EXPERIMENTAL PROTOCOLS

The following protocols provide step-by-step methodologies for assessing the cellular impact of
F-amidine.

Protocol 1: Assessing Cell Viability and Cytotoxicity
(MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of
cell viability.[19] It is essential for determining the cytotoxic concentration range of F-amidine.
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Principle: Metabolically active cells use mitochondrial reductase enzymes to reduce the yellow
tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple
formazan product.[20][21] The amount of formazan, measured by absorbance, is directly
proportional to the number of viable cells.[20]

Materials:

96-well flat-bottom tissue culture plates

e Selected cell line

o Complete culture medium

e F-amidine stock solution (in DMSO)

e MTT solution (5 mg/mL in sterile PBS).[21] Store protected from light.

e Solubilization solution (e.g., DMSO or 0.01 M HCI in 10% SDS)

» Microplate reader capable of measuring absorbance at ~570 nm.[19]

Procedure:

o Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-
10,000 cells/well) in 100 pL of complete medium. Incubate for 24 hours to allow for cell
attachment and recovery.[22]

o Treatment: Prepare serial dilutions of F-amidine in complete medium. Include vehicle control
(medium with DMSO) and untreated control wells. Carefully remove the medium from the
cells and add 100 pL of the prepared treatment media.

¢ Incubation: Incubate the plate for the desired treatment period (e.qg., 24, 48, or 72 hours)
under standard culture conditions.

e MTT Addition: Add 10 pL of 5 mg/mL MTT solution to each well (final concentration 0.5
mg/mL).[19] Incubate for 2-4 hours at 37°C until purple precipitate is visible.[23]
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» Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan
crystals. Add 100 L of solubilization solution (e.g., DMSO) to each well.[22]

» Reading: Shake the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.
[21] Measure the absorbance at 570-590 nm using a microplate reader.[19][21]

e Analysis: Subtract the absorbance of blank wells (medium only) from all readings. Plot cell
viability (%) relative to the vehicle control against the log of F-amidine concentration to
determine the IC50 value.

Protocol 2: Verifying Target Engagement (Western Blot
for Citrullinated Histone H3)

To confirm that F-amidine is inhibiting PAD4 within the cell, it is crucial to measure the
citrullination of a known nuclear substrate. Citrullinated Histone H3 (CitH3) is an excellent
biomarker for intracellular PAD4 activity.[14][24]

Principle: Western blotting uses SDS-PAGE to separate proteins by size, which are then
transferred to a membrane and detected using specific antibodies.[25][26] By probing with an
antibody specific to citrullinated H3 and comparing it to total H3, one can quantify the inhibition
of PAD4 activity.

Materials:

o Cells treated with F-amidine in 6-well plates

 Ice-cold PBS

» RIPA lysis buffer with protease and phosphatase inhibitors
o BCA Protein Assay Kit

o SDS-PAGE equipment and reagents

e PVDF or nitrocellulose membrane

o Transfer buffer
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» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies: anti-Citrullinated Histone H3 (CitH3), anti-Total Histone H3 (loading
control)

e HRP-conjugated secondary antibody

o Chemiluminescent substrate and imaging system.[27]

Procedure:

o Sample Preparation: After treatment, wash cells with ice-cold PBS and lyse them directly in
the plate with ice-cold RIPA buffer.[17][27] Scrape the cells, collect the lysate, and clarify by
centrifugation at ~12,000 x g for 15 minutes at 4°C.[27]

o Protein Quantification: Determine the protein concentration of the supernatant using a BCA
assay.

e SDS-PAGE: Denature 15-30 g of protein per sample by boiling in Laemmli sample buffer.
Load samples onto an appropriate percentage polyacrylamide gel and run electrophoresis to
separate proteins by size.[28]

o Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a
wet or semi-dry transfer system.[26][29]

» Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent
non-specific antibody binding.[29]

e Primary Antibody Incubation: Incubate the membrane with the primary anti-CitH3 antibody
(diluted in blocking buffer) overnight at 4°C with gentle agitation.[29]

e Washing & Secondary Antibody: Wash the membrane three times with TBST for 5-10
minutes each.[26] Incubate with the appropriate HRP-conjugated secondary antibody for 1
hour at room temperature.[27]

o Detection: Wash the membrane again as in step 7. Apply the chemiluminescent substrate
and capture the signal using a digital imaging system.
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 Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped
and re-probed with an antibody for total Histone H3.

e Analysis: Quantify the band intensities using image analysis software. Express the CitH3
signal as a ratio to the total H3 signal for each sample.

Protocol 3: Assessing Inhibition of NETosis

PAD4-mediated histone citrullination is essential for chromatin decondensation during the
formation of Neutrophil Extracellular Traps (NETs).[15] This assay quantifies the release of
extracellular DNA, a hallmark of NETosis.

Principle: A cell-impermeable DNA dye (e.g., Sytox Green) is added to the cell culture. When
neutrophils undergo NETosis, their plasma membrane ruptures, releasing a web of DNA (the
NET), which then binds the dye, producing a fluorescent signal that can be measured over
time.[18][30]

Materials:

Primary human neutrophils or differentiated HL-60 cells

e 96-well black, clear-bottom tissue culture plates

o Assay buffer (e.g., HBSS with Ca2+/Mg2+)

e F-amidine or Cl-amidine

e NETosis inducer (e.g., Phorbol 12-myristate 13-acetate, PMA)

o Cell-impermeable DNA dye (e.g., Sytox Green)

o Fluorescence plate reader or live-cell imaging system (e.g., Incucyte).[30]
Procedure:

e Cell Seeding: Seed neutrophils or dHL-60 cells (e.g., 20,000 cells/well) in a 96-well black
plate.[30]
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Inhibitor Pre-treatment: Add F-amidine or the more commonly cited Cl-amidine for NETosis
studies (e.qg., final concentration 200 uM) to the appropriate wells.[16][18] Incubate for 30-60
minutes at 37°C.[30]

Dye Addition: Add the cell-impermeable DNA dye to all wells according to the manufacturer's
instructions.

Induction of NETosis: Add the NETosis inducer (e.g., 20-100 nM PMA) to all wells except the
negative control.[15][18]

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader or live-cell
imager pre-warmed to 37°C. Measure the fluorescence (e.g., EXEm ~485/520 nm for Sytox
Green) every 5-10 minutes for at least 4-6 hours.[30]

Analysis: Plot the fluorescence intensity over time for each condition. The reduction in the
fluorescence signal in F-amidine-treated wells compared to the PMA-only control indicates
inhibition of NETosis.

Protocol 4: Visualizing Protein Localization by
Immunofluorescence (IF)

IF allows for the visualization of how F-amidine treatment affects the subcellular localization of

target proteins.

Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular antigens.

A primary antibody detects the protein of interest, and a fluorophore-conjugated secondary

antibody allows for visualization by fluorescence microscopy.[31]

Materials:

Cells cultured on glass coverslips or in chamber slides
Fixative (e.g., 4% Paraformaldehyde)
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

Blocking buffer (e.g., 3% BSA in PBS)[32]
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e Primary and fluorophore-conjugated secondary antibodies
e Nuclear counterstain (e.g., DAPI)

o Antifade mounting medium.[32]

Procedure:

o Cell Culture and Treatment: Seed cells on coverslips and treat with F-amidine as determined
previously.

» Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15
minutes at room temperature.[33]

¢ Permeabilization: Wash three times with PBS. Permeabilize cells with 0.2% Triton X-100 in
PBS for 10 minutes.[32]

» Blocking: Wash three times with PBS. Block with 3% BSA in PBS for 1 hour at room
temperature to reduce non-specific binding.[32]

e Antibody Incubation: Incubate with the primary antibody (diluted in blocking buffer) for 1-2
hours at room temperature or overnight at 4°C.[32] Wash three times with PBS. Incubate
with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at
room temperature, protected from light.[32]

» Counterstaining and Mounting: Wash three times with PBS. Incubate with DAPI for 5 minutes
to stain the nuclei.[32] Wash a final time with PBS. Mount the coverslip onto a microscope
slide using antifade mounting medium.

e Imaging: Visualize the samples using a fluorescence or confocal microscope.

References

» Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available
from: [Link]

o Knuckley, B., et al. (2007). Inhibitors and Inactivators of Protein Arginine Deiminase 4:
Functional and Structural Characterization. Biochemistry. Available from: [Link]

© 2026 BenchChem. All rights reserved. 11/16 Tech Support


https://ifprotocol.org/
https://www.cellsignal.com/learn-and-support/protocols/protocol-if-cell-based-imaging
https://ifprotocol.org/
https://ifprotocol.org/
https://ifprotocol.org/
https://ifprotocol.org/
https://ifprotocol.org/
https://www.creative-diagnostics.com/blog/the-mtt-assay-a-valuable-tool-for-measuring-cell-viability/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2519842/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13390924?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Stadimann, S., et al. (2010). Protein arginine deiminase 4: a target for an epigenetic cancer
therapy. Cellular and Molecular Life Sciences. Available from: [Link]

Boster Bio. Western Blot Protocol: Complete Step-by-Step Guide. Available from: [Link]

OriGene Technologies Inc. Western Blot Protocol. Available from: [Link]

Anonymous. Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT.
Available from: [Link]

Cytiva. Western blot protocol: A simple 7-step guide to protein detection. Available from:
[Link]

Neagoe, D. A., et al. (2024). Peptidylarginine Deiminases Inhibitors Decrease Endothelial
Cells Angiogenic Potential by Affecting Akt Signaling and the Expression and Secretion of
Angiogenic Factors. International Journal of Molecular Sciences. Available from: [Link]

Al-Shobaili, H. A. (2020). An Overview of the Intrinsic Role of Citrullination in Autoimmune
Disorders. Journal of Immunology Research. Available from: [Link]

Luo, Y., et al. (2006). A Fluoroacetamidine-Based Inactivator of Protein Arginine Deiminase
4. Journal of the American Chemical Society. Available from: [Link]

Patsnap Synapse. Immunofluorescence Protocol: From Fixation to Imaging. Available from:
[Link]

Mondal, S., & Thompson, P. R. (2021). Insights into the complexities of Citrullination: From
immune regulation to autoimmune disease. Trends in Immunology. Available from: [Link]

Wikipedia. Citrullination. Available from: [Link]

Wang, Y., et al. (2024). Structure—Activity Relationship of PAD4 Inhibitors and Their Role in
Tumor Immunotherapy. International Journal of Molecular Sciences. Available from: [Link]

Causey, C. P, & Thompson, P. R. (2011). The protein arginine deiminases (PADs): Structure,
Function, Inhibition, and Disease. Current Opinion in Chemical Biology. Available from: [Link]

© 2026 BenchChem. All rights reserved. 12 /16 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3017992/
https://www.bosterbio.com/protocol-and-troubleshooting/western-blot-protocol-and-troubleshooting
https://www.origene.com/support/protocols/western-blot-protocol
https://www.bio-protocol.org/bio101/e33
https://www.cytivalifesciences.com/en/us/solutions/protein-analysis/knowledge-center/western-blotting-steps-and-troubleshooting
https://www.mdpi.com/1422-0067/25/4/2443
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7201948/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1850713/
https://www.patsnap.com/synapse/articles/immunofluorescence-protocol-from-fixation-to-imaging
https://pubmed.ncbi.nlm.nih.gov/33653770/
https://en.wikipedia.org/wiki/Citrullination
https://www.mdpi.com/1422-0067/25/5/2791
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3157635/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13390924?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Witalison, E., et al. (2021). Citrullination in the pathology of inflammatory and autoimmune
disorders: recent advances and future perspectives. Cellular & Molecular Immunology.
Available from: [Link]

Luo, Y., et al. (2006). A fluoroacetamidine-based inactivator of protein arginine deiminase 4:
design, synthesis, and in vitro and in vivo evaluation. Journal of the American Chemical
Society. Available from: [Link]

Sartorius. Incucyte® NETosis Assay. Available from: [Link]

Kenny, E. F., et al. (2018). Candida albicans-Induced NETosis Is Independent of
Peptidylarginine Deiminase 4. Frontiers in Immunology. Available from: [Link]

NanoTemper Technologies. Protocols: protein - small molecule interactions. Available from:
[Link]

Thiam, H. R., et al. (2023). Citrullination of matrisomal proteins in health and diseases.
Philosophical Transactions of the Royal Society B. Available from: [Link]

Bio-Techne. GMP Small Molecules for Stem Cell Therapy Workflows. Available from: [Link]
Agilent. Automated Analysis of Neutrophil NETosis Activity. Available from: [Link]

Al-Harbi, A. I., et al. (2024). Evaluation of NETosis Inhibitors in a Laboratory-Developed ex-
vivo Human Neutrophil Model. Journal of Inflammation Research. Available from: [Link]

Muth, A., et al. (2017). Development of a selective inhibitor of Protein Arginine Deiminase 2.
Journal of Medicinal Chemistry. Available from: [Link]

Kusunoki, Y., et al. (2016). Peptidylarginine Deiminase Inhibitor Suppresses Neutrophil
Extracellular Trap Formation and MPO-ANCA Production. Frontiers in Immunology. Available
from: [Link]

Witalison, E., et al. (2015). Structures of PAD inhibitors F-amidine and Cl-amidine.
ResearchGate. Available from: [Link]

© 2026 BenchChem. All rights reserved. 13/16 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8027733/
https://pubmed.ncbi.nlm.nih.gov/16433522/
https://www.sartorius.com/en/products/live-cell-imaging-analysis/incucyte-cell-analysis-assays-reagents/cell-health-assays/incucyte-netosis-assay
https://www.frontiersin.org/articles/10.3389/fimmu.2018.01613/full
https://www.nanotempertech.com/protocols/protein-small-molecule-interactions
https://royalsocietypublishing.org/doi/10.1098/rstb.2022.0232
https://www.bio-techne.com/research-and-diagnostics/gmp-reagents-and-services/gmp-small-molecules
https://www.agilent.com/cs/library/applications/application-automated-analysis-neutrophil-netosis-activity-5994-1804en-agilent.pdf
https://www.dovepress.com/evaluation-of-netosis-inhibitors-in-a-laboratory-developed-ex-vivo-h-peer-reviewed-fulltext-article-JIR
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5526685/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4901007/
https://www.researchgate.net/figure/Structures-of-PAD-inhibitors-F-amidine-and-Cl-amidine-A-F-amidine-and-B-Cl-amidine_fig4_272821213
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13390924?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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